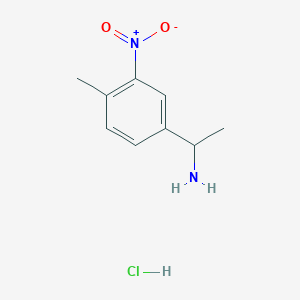

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride

Beschreibung

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the aromatic ring, with a primary amine functional group attached to an ethyl chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Its synthesis typically involves nitroaromatic alkylation followed by amine hydrochlorination .

Eigenschaften

IUPAC Name |

1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQFUQEUKGUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride typically involves the nitration of 4-methylacetophenone followed by reductive amination. The nitration process introduces the nitro group into the aromatic ring, and the subsequent reduction converts the nitro group to an amine. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-(4-Methyl-3-aminophenyl)ethan-1-amine.

Substitution: Various N-substituted derivatives.

Oxidation: 1-(4-Methyl-3-nitrophenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is used in several scientific research areas:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and biological activity.

Structural and Functional Insights

- Nitro Group Position : Moving the nitro group from the para (4-) to meta (3-) position (as in the target compound) reduces symmetry and may alter receptor binding kinetics compared to para-nitro analogs like (S)-1-(4-nitrophenyl)ethanamine hydrochloride .

- Alkyl Chain Length : The propane-1,3-diamine chain in N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride increases water solubility but may reduce blood-brain barrier penetration compared to ethanamine derivatives .

- Substituent Bulk : Bulky groups like benzyloxy (e.g., 1-{4-[(3-methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride) hinder passive diffusion, limiting bioavailability .

Pharmacological and Physicochemical Comparisons

- Receptor Affinity: 25N-NBF () exhibits nanomolar affinity for serotonin receptors, whereas the target compound’s activity remains uncharacterized. The fluorobenzyl group in 25N-NBF enhances binding specificity .

- Chiral Effects : Enantiomers like (R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride show distinct pharmacokinetic profiles compared to racemic mixtures, underscoring the importance of stereochemistry in drug design .

- Solubility : Hydrochloride salts generally improve aqueous solubility, but propane-diamine derivatives (e.g., ) outperform ethanamine analogs in polar solvents .

Biologische Aktivität

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is a compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound's chemical formula is , and it features a methyl group and a nitro group on the phenyl ring, which significantly influence its reactivity and biological interactions. These structural characteristics allow it to participate in various chemical reactions, including reduction, substitution, and oxidation.

| Property | Details |

|---|---|

| Molecular Formula | C9H12ClN3O2 |

| Molecular Weight | 215.66 g/mol |

| Functional Groups | Nitro group (–NO2), Amine group (–NH2) |

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of transaminases, which are crucial for amino acid metabolism. This inhibition can lead to alterations in cellular metabolism and signaling pathways, affecting gene expression and cell function.

- Receptor Binding : It interacts with specific receptors, influencing various physiological responses. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to significant biochemical effects.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Some studies have indicated its potential effectiveness against various microbial strains, although specific data on this aspect remains limited.

- Anticancer Potential : Preliminary research suggests that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with transaminases revealed significant inhibition rates. The compound was found to alter the kinetic parameters of the enzyme, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for cell viability assays indicated a dose-dependent effect, highlighting its potential as an anticancer agent .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Therapeutic Applications : Clinical studies to assess efficacy and safety in treating metabolic diseases and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.